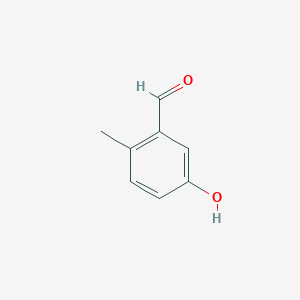

5-Hydroxy-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONBQACIGSEEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23942-00-9 | |

| Record name | 5-hydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde

CAS Number: 23942-00-9

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzaldehyde, a significant aromatic aldehyde with applications in chemical synthesis and potential roles in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 23942-00-9 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-5-hydroxybenzaldehyde, Benzaldehyde, 5-hydroxy-2-methyl- | [1] |

| Appearance | Solid | |

| Boiling Point | 217 °C (lit.) | |

| Melting Point | 54-57 °C (lit.) | |

| XLogP3 | 1.4 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of p-cresol. Two common methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

Experimental Protocol 1: Synthesis via Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[2][3][4] This method is known for producing o-hydroxyaldehydes from phenols.[5]

Materials:

-

p-Cresol

-

Hexamethylenetetramine

-

Glycerol

-

Boric acid

-

Sulfuric acid (dilute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a mixture of glycerol and boric acid. Heat the mixture with stirring to form glyceroboric acid.

-

Intimately mix p-cresol and hexamethylenetetramine.

-

Add the p-cresol and hexamethylenetetramine mixture to the hot glyceroboric acid with continuous stirring.

-

Heat the reaction mixture to 150-160 °C for 2-3 hours.

-

Cool the reaction mixture and then hydrolyze by adding dilute sulfuric acid.

-

Perform steam distillation on the acidified mixture to isolate the crude product.

-

Extract the distillate with diethyl ether.

-

Dry the ether extract over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield this compound.

Experimental Protocol 2: Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a strongly alkaline medium.[6][7][8] The reactive species in this reaction is dichlorocarbene.[8][9]

Materials:

-

p-Cresol

-

Chloroform

-

Sodium hydroxide

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve p-cresol in an aqueous solution of sodium hydroxide in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Heat the solution to 60-70 °C.

-

Add chloroform dropwise to the solution with vigorous stirring over a period of 1-2 hours.

-

After the addition is complete, continue to stir the mixture at the same temperature for another 2-3 hours.

-

Distill off the excess chloroform.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the ether layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Applications in Drug Development

While extensive research on the specific biological activities of this compound is limited, its structural motifs are found in compounds with known biological relevance. Benzaldehyde derivatives, for instance, are known to exhibit inhibitory effects on enzymes such as tyrosinase.[10] The aldehyde group can form a Schiff base with primary amino groups in the active site of the enzyme, leading to its inhibition.[10]

Derivatives of this compound have also shown promise in anticancer research. For example, tin(IV) compounds of a thiosemicarbazone derivative of 2-hydroxy-5-methylbenzaldehyde have demonstrated significant antitumor activity against the MCF-7 human breast cancer cell line.

Visualizations

Synthesis Workflow

Caption: Synthetic routes to this compound.

Duff Reaction Mechanism

Caption: Key steps in the Duff reaction for formylation.

Reimer-Tiemann Reaction Mechanism

Caption: Mechanism of the Reimer-Tiemann reaction.

Proposed Enzyme Inhibition Workflow

References

- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. About: Duff reaction [dbpedia.org]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE [vedantu.com]

- 7. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of 5-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Hydroxy-2-methylbenzaldehyde (CAS No: 23942-00-9). Due to a notable lack of experimentally determined data for this specific isomer in publicly available literature, this document also presents experimental data for the closely related isomer, 2-Hydroxy-5-methylbenzaldehyde, for comparative purposes. All data is clearly attributed to its source and isomeric form. Furthermore, detailed, generalized experimental protocols for determining key physical properties are provided to guide researchers in their own characterization efforts.

Core Physical Properties

This compound is an organic compound with the molecular formula C₈H₈O₂.[1][2] Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a formyl (aldehyde) group. The relative positions of these functional groups significantly influence the compound's physical and chemical characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its isomer, 2-Hydroxy-5-methylbenzaldehyde.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 136.052429494 g/mol | PubChem[1] |

| Monoisotopic Mass | 136.052429494 g/mol | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Table 2: Experimental Physical Properties of 2-Hydroxy-5-methylbenzaldehyde (Isomer for Comparison)

| Property | Value | Source |

| Melting Point | 54-57 °C | Sigma-Aldrich |

| Boiling Point | 217 °C | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Experimental Protocols

Detailed methodologies for determining the key physical properties of aromatic aldehydes like this compound are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or vial containing a boiling chip.

-

Apparatus Setup: A thermometer and a condenser are fitted to the test tube. The thermometer bulb should be positioned in the vapor phase, just below the side arm of the condenser.

-

Heating: The sample is gently heated in a heating mantle or oil bath to bring it to a steady reflux.

-

Observation: The temperature at which the vapor is consistently condensing and dripping back into the flask is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.

-

Sample Preparation: A known mass of the solute (e.g., 10 mg) is placed in a vial.

-

Titration with Solvent: A known volume of the solvent is added incrementally to the vial at a constant temperature.

-

Observation: After each addition, the mixture is agitated, and the dissolution of the solid is observed. The point at which the solid completely dissolves is noted.

-

Quantification: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a qualitative assessment (e.g., soluble, slightly soluble, insoluble).

Spectral Data

While not strictly physical properties, spectroscopic data are crucial for the characterization of a compound. PubChem indicates the availability of GC-MS and IR spectral data for this compound.[1] Researchers should consult spectral databases for detailed information.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. The significant information gap regarding its experimentally determined properties highlights an opportunity for further research to fully characterize this compound. The provided experimental protocols offer a foundational approach for scientists and researchers to determine these properties, which are essential for applications in drug development and other scientific disciplines. It is imperative that future work on this compound includes rigorous experimental determination of its physical properties to build a more complete and accurate profile.

References

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. It details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a formyl group (-CHO) ortho to a methyl group (-CH₃) and a hydroxyl group (-OH) in the para position relative to the methyl group.

The presence of these functional groups imparts a unique reactivity profile to the molecule, making it a versatile precursor in various organic syntheses. The aldehyde group serves as a reactive site for nucleophilic additions and condensations, while the phenolic hydroxyl group can be alkylated, acylated, or participate in reactions such as the synthesis of heterocyclic compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and use in subsequent chemical transformations.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 23942-00-9 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)O)C=O | [1][2] |

| Appearance | Expected to be a solid | |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| GC-MS Top Peaks (m/z) | 136, 107, 135 | [1] |

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, the ortho-formylation of 4-methylphenol (p-cresol) is a direct and efficient approach. The following protocol is based on the well-established magnesium-mediated ortho-formylation of phenols.[3][4]

Experimental Protocol: Ortho-Formylation of 4-Methylphenol

This procedure describes a regioselective method for the synthesis of 2-hydroxy-5-methylbenzaldehyde, an isomer of the title compound, and is a general method applicable to the ortho-formylation of various phenols, including 4-methylphenol to yield this compound.[3][4]

Materials:

-

4-Methylphenol (p-cresol)

-

Anhydrous magnesium dichloride (MgCl₂)

-

Dry paraformaldehyde

-

Dry triethylamine (TEA)

-

Anhydrous acetonitrile (or tetrahydrofuran)

-

5% Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous magnesium dichloride (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents).

-

Anhydrous acetonitrile is added to the flask, and the mixture is stirred.

-

Dry triethylamine (3.75 equivalents) is added dropwise to the suspension.

-

Finally, 4-methylphenol (1 equivalent) is added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for the required reaction time (typically monitored by TLC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

5% aqueous HCl is carefully added to the mixture, followed by extraction with diethyl ether.[3]

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Applications in Drug Development

Hydroxybenzaldehydes are pivotal starting materials in the synthesis of a wide array of biologically active compounds. This compound, in particular, serves as a valuable scaffold for the generation of Schiff bases, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[5][6][7][8][9][10][11]

Synthesis of Schiff Base Derivatives

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for introducing molecular diversity and generating libraries of compounds for biological screening.

Caption: Synthesis of Schiff bases from this compound.

Biological Activity of Derived Schiff Bases

Schiff bases derived from substituted salicylaldehydes have been reported to exhibit significant anticancer activity.[7][8][10][11] The mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][10]

Caption: Proposed mechanism of anticancer action via MAPK pathway modulation.[8][10]

Experimental Protocol: Evaluation of Antimicrobial Activity

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized Schiff base derivatives, a standard procedure to quantify antimicrobial activity.[12]

Materials:

-

Synthesized Schiff base compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin solution

-

Standard antibiotic (e.g., Gentamicin) as a positive control

-

DMSO (for dissolving compounds)

Procedure:

-

Prepare a stock solution of each Schiff base compound in DMSO.

-

Dispense MHB into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the compounds in the microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its density to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Conclusion

This compound is a synthetically valuable molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly Schiff bases, highlight its importance as a scaffold for the design of novel anticancer and antimicrobial agents. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Hydroxy-5-methylbenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details key methodologies, including the Reimer-Tiemann reaction, the Duff reaction, and the catalytic oxidation of p-cresol, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂. Its structure, featuring hydroxyl and formyl groups on a toluene backbone, makes it a versatile precursor for the synthesis of more complex molecules, including Schiff bases, coumarins, and other heterocyclic compounds with potential biological activities. This guide explores the most common and effective methods for its synthesis, with a focus on providing practical information for laboratory and industrial applications.

Synthesis Pathways

The synthesis of 2-Hydroxy-5-methylbenzaldehyde predominantly starts from p-cresol. The primary challenge lies in the selective introduction of a formyl group at the ortho position to the hydroxyl group. The following sections detail the most established methods to achieve this transformation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2][3][4][5] The reaction typically involves treating the phenol with chloroform (CHCl₃) in a basic solution.[2] For p-cresol, this reaction selectively yields 2-Hydroxy-5-methylbenzaldehyde as the major product.[6]

Reaction Mechanism: The reaction proceeds through the formation of a dichlorocarbene (:CCl₂) intermediate in the basic medium.[2][4] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[2] The ortho-selectivity is attributed to the interaction between the phenoxide oxygen and the dichlorocarbene.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Starting Material | p-Cresol | [6] |

| Reagents | Chloroform, Sodium Hydroxide | [2] |

| Solvent | Water, Ethanol (optional) | |

| Temperature | 60-80°C | [2] |

| Reaction Time | Several hours | [2] |

| Typical Yield | Moderate | [7] |

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve p-cresol in an aqueous solution of sodium hydroxide (10-40%).[2] Ethanol can be added to aid dissolution.

-

Reaction: Heat the mixture to 60-70°C with vigorous stirring.[2]

-

Addition of Chloroform: Add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.[5]

-

Completion: After the addition of chloroform is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be purified by steam distillation, followed by extraction with an organic solvent (e.g., diethyl ether) and subsequent removal of the solvent. Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship Diagram:

Caption: The Reimer-Tiemann reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[7][8][9][10] This method often provides better yields compared to the Reimer-Tiemann reaction.[8]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from hexamine in the acidic medium. The phenol then undergoes electrophilic substitution, followed by hydrolysis of the resulting Schiff base intermediate to yield the aldehyde.[10]

Quantitative Data:

| Parameter | Value | Reference(s) |

| Starting Material | p-Cresol | [8] |

| Reagents | Hexamethylenetetramine, Boric Acid, Glycerol | [8] |

| Temperature | 150-160°C | [8] |

| Reaction Time | 2-3 hours | [8] |

| Typical Yield | 29% (for 2-Hydroxy-5-methylbenzaldehyde) | [8] |

Experimental Protocol:

-

Preparation of Medium: In a beaker, heat a mixture of glycerol and boric acid to about 160°C with stirring until the water is expelled.[8]

-

Reactant Preparation: Separately, prepare an intimate mixture of p-cresol and hexamethylenetetramine by grinding them together.[8]

-

Reaction: Cool the glycerol-boric acid medium to 150°C and add the p-cresol-hexamine mixture with vigorous stirring.[8]

-

Hydrolysis: After the reaction is complete (typically 15-30 minutes), cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid and heating.

-

Purification: The product, 2-Hydroxy-5-methylbenzaldehyde, is then isolated by steam distillation of the acidified reaction mixture.[8]

Logical Relationship Diagram:

Caption: The Duff reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.

Catalytic Oxidation of p-Cresol

A more modern and potentially more efficient and environmentally friendly approach is the direct catalytic oxidation of the methyl group of p-cresol to an aldehyde. This method avoids the use of chlorinated solvents and can offer high selectivity and yield under optimized conditions. Various catalytic systems have been reported, often involving transition metal complexes.[1][3][11][12][13][14]

Reaction Mechanism: The general mechanism involves the activation of molecular oxygen by a metal catalyst to form reactive oxygen species. These species then selectively oxidize the methyl group of p-cresol to the corresponding aldehyde. The reaction is typically carried out in a basic medium.

Quantitative Data (Example using a Cobalt Catalyst):

| Parameter | Value | Reference(s) |

| Starting Material | p-Cresol | [1][12] |

| Catalyst | Cobalt(II) chloride (CoCl₂) or CoAPO-5/CoAPO-11 | [1] |

| Co-catalyst/Base | Sodium hydroxide in methanol | [1] |

| Oxidant | Molecular Oxygen (O₂) or Air | [12][14] |

| Temperature | 40-80°C | [1][12] |

| Pressure | 0.1 - 1.0 MPa O₂ | [3] |

| Yield of p-hydroxybenzaldehyde | 70-80% | [1] |

| Selectivity for p-hydroxybenzaldehyde | >90% | [12][14] |

Experimental Protocol (General):

-

Reaction Setup: In a high-pressure reactor (autoclave), charge p-cresol, the catalyst (e.g., a cobalt salt), and a basic solution (e.g., sodium hydroxide in methanol).[13]

-

Reaction: Pressurize the reactor with oxygen or air and heat the mixture to the desired temperature with vigorous stirring.[3][13]

-

Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction, cool the reactor, release the pressure, and filter the catalyst.

-

Purification: Acidify the filtrate to precipitate the product. The crude 2-Hydroxy-5-methylbenzaldehyde can then be purified by recrystallization or chromatography.

Logical Relationship Diagram:

Caption: Catalytic oxidation pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.

Characterization of 2-Hydroxy-5-methylbenzaldehyde

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [15][16] |

| Molecular Weight | 136.15 g/mol | [15][16] |

| Appearance | Solid | [16] |

| Melting Point | 54-57 °C | [16] |

| Boiling Point | 217 °C | [16] |

| CAS Number | 613-84-3 | [17] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aldehyde proton (around 9.8 ppm), the hydroxyl proton, and the aromatic protons, as well as a singlet for the methyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 196 ppm), the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1650-1700 cm⁻¹, and a broad band for the hydroxyl group (-OH) around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136.[18]

Experimental Workflow and Purification

A general workflow for the synthesis and purification of 2-Hydroxy-5-methylbenzaldehyde is depicted below.

References

- 1. pure.tue.nl [pure.tue.nl]

- 2. jk-sci.com [jk-sci.com]

- 3. CN103183594A - Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst - Google Patents [patents.google.com]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]

- 7. grokipedia.com [grokipedia.com]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. Synergistic catalysis of interlayer-ordered PtFe nanoalloy and Pd nanoparticles: high-efficiency oxidation of p-cresol to p-hydroxybenzaldehyde under base-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]

- 13. Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | FH05730 [biosynth.com]

- 16. 2-羟基-5-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 2-Hydroxy-5-methylbenzaldehyde [webbook.nist.gov]

- 18. 2-Hydroxy-5-methylbenzaldehyde [webbook.nist.gov]

Spectroscopic Profile of 5-Hydroxy-2-methylbenzaldehyde: A Technical Guide

Introduction

5-Hydroxy-2-methylbenzaldehyde (C₈H₈O₂) is an aromatic organic compound of interest in various fields of chemical synthesis, including the development of novel pharmaceuticals and functional materials. Its molecular structure, featuring a hydroxyl, a methyl, and an aldehyde group on a benzene ring, gives rise to a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical workflows.

Molecular and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 23942-00-9 | --INVALID-LINK-- |

Mass Spectrometry Data

Mass spectrometry of this compound is typically performed using Electron Ionization (EI), which results in the formation of a molecular ion and characteristic fragment ions.

Electron Ionization (EI) Mass Spectrometry

The EI mass spectrum provides key information for structural confirmation. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint.

| Data Type | m/z Value | Interpretation | Source |

| Molecular Ion [M]⁺ | 136 | Corresponds to the molecular weight of the compound. | --INVALID-LINK--[1] |

| Fragment Ion | 135 | Loss of a hydrogen atom [M-H]⁺, likely the aldehydic proton. | --INVALID-LINK--[1] |

| Fragment Ion | 107 | Loss of the formyl group (-CHO) [M-CHO]⁺. | --INVALID-LINK--[1] |

Predicted Mass Adducts

For soft ionization techniques like Electrospray Ionization (ESI), the following adducts are predicted.

| Adduct Type | Predicted m/z | Source |

| [M+H]⁺ | 137.05971 | --INVALID-LINK--[2] |

| [M+Na]⁺ | 159.04165 | --INVALID-LINK--[2] |

| [M-H]⁻ | 135.04515 | --INVALID-LINK--[2] |

Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| Phenolic O-H | 3200 - 3600 | Stretching (broad) | Medium-Strong |

| Aromatic C-H | 3000 - 3100 | Stretching | Medium-Weak |

| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretching | Medium-Weak |

| Aldehyde C-H | 2700 - 2750 & 2800 - 2850 | Stretching (Fermi Doublet) | Weak |

| Aldehyde C=O | 1680 - 1710 | Stretching | Strong |

| Aromatic C=C | 1500 - 1600 | Ring Stretching | Medium |

| Phenolic C-O | 1200 - 1260 | Stretching | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for this compound is not currently published in major spectral databases. Therefore, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from established substituent effects on the benzene ring and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Signal Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.8 - 10.0 | Singlet (s) | N/A |

| -OH | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

| H-6 | ~7.35 | Doublet (d) | J ≈ 8.0 |

| H-4 | ~7.05 | Doublet of Doublets (dd) | J ≈ 8.0, 2.5 |

| H-3 | ~6.95 | Doublet (d) | J ≈ 2.5 |

| -CH₃ | ~2.50 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 101 MHz)

| Signal Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |

| C=O (C-7) | ~192 |

| C-OH (C-5) | ~158 |

| C-CH₃ (C-2) | ~138 |

| C-CHO (C-1) | ~133 |

| C-H (C-6) | ~130 |

| C-H (C-4) | ~122 |

| C-H (C-3) | ~118 |

| -CH₃ | ~19 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient for the spectrometer's detector coil.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, symmetrical peaks.

-

Set appropriate acquisition parameters for ¹H NMR (e.g., pulse angle: 30-45°, acquisition time: 2-4 seconds, relaxation delay: 1-2 seconds).

-

Acquire the Free Induction Decay (FID) signal.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with parameters adjusted for the lower sensitivity and wider chemical shift range of carbon (e.g., longer acquisition time and more scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze peak multiplicities (singlet, doublet, etc.) and measure coupling constants (J) in Hertz (Hz).

-

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This method is ideal for obtaining the IR spectrum of a solid powder with minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and H₂O) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface.

-

Initiate the scan to collect the sample's interferogram.

-

-

Data Processing:

-

The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the wavenumbers of major absorption bands and correlate them with the characteristic vibrations of the compound's functional groups.

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a typical procedure for analyzing a volatile solid compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure only the pure compound enters the ion source at a given time.

-

Set the GC parameters (e.g., column type, temperature program) to achieve good separation of the analyte from any impurities or the solvent.

-

The ion source is maintained under a high vacuum. A filament is heated to emit electrons, which are accelerated to a standard energy of 70 eV.

-

-

Ionization and Analysis:

-

As the analyte elutes from the GC column, it enters the ion source in the gas phase.

-

The high-energy electrons bombard the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M⁺).

-

Excess energy from the collision leads to the fragmentation of the molecular ion into smaller, stable, charged fragments.

-

The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Interpretation:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) to confirm the compound's identity.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR Analysis of 5-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Hydroxy-2-methylbenzaldehyde. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis. This document is intended to serve as a valuable resource for the structural elucidation and quality control of this compound.

Introduction

This compound is a substituted aromatic aldehyde of interest in various fields of chemical synthesis and potentially in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide will delve into the theoretical and practical aspects of its NMR analysis.

It is important to note that as a small organic molecule, this compound is not typically involved in complex biological signaling pathways in the way that larger biomolecules are. Its biological activities would be more likely related to its function as a synthetic building block or its potential for direct interaction with specific enzymes or receptors.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the benzene ring. The numbering of the atoms for spectral assignment is as follows:

An In-depth Technical Guide to the Infrared Spectrum of 5-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 5-Hydroxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. This document outlines the expected vibrational frequencies, provides a comprehensive interpretation of the spectral data, details experimental protocols for obtaining the spectrum, and illustrates the electronic effects of the functional groups on the molecule's aromatic system.

Core Data Presentation: Infrared Spectrum Peak Analysis

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a methyl group (-CH₃), and a substituted benzene ring. The precise wavenumbers can be influenced by the electronic interplay between these substituents. Below is a summary of the expected IR absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400 - 3100 | Broad, M | O-H Stretch | Phenolic Hydroxyl (-OH), likely broadened by hydrogen bonding. |

| 3100 - 3000 | M | C-H Stretch | Aromatic C-H (sp²). |

| 2980 - 2850 | W-M | C-H Stretch | Methyl C-H (sp³). |

| 2850 - 2750 | W | C-H Stretch (Fermi Doublet) | Aldehydic C-H. |

| 1700 - 1660 | S | C=O Stretch | Aldehyde Carbonyl. |

| 1620 - 1580 | M-S | C=C Stretch | Aromatic Ring. |

| 1500 - 1400 | M | C=C Stretch | Aromatic Ring. |

| 1470 - 1430 | M | C-H Bend | Methyl C-H (asymmetrical). |

| 1390 - 1370 | W | C-H Bend | Methyl C-H (symmetrical). |

| 1300 - 1200 | S | C-O Stretch | Phenolic C-O. |

| 900 - 675 | M-S | C-H Bend (out-of-plane) | Aromatic C-H. |

S = Strong, M = Medium, W = Weak

Interpretation of the Spectrum

The IR spectrum of this compound reveals the key structural features of the molecule. The broad absorption in the 3400-3100 cm⁻¹ region is a hallmark of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth indicating intermolecular hydrogen bonding.

The aromatic nature of the compound is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1620-1400 cm⁻¹ "fingerprint" region. The presence of the methyl group is indicated by the aliphatic C-H stretching bands below 3000 cm⁻¹ and specific bending vibrations.

A strong, sharp peak in the 1700-1660 cm⁻¹ range is characteristic of the C=O stretching of the aldehyde functional group. The conjugation of the aldehyde with the benzene ring slightly lowers this frequency compared to a non-conjugated aldehyde. The aldehydic C-H stretch often appears as a weaker doublet in the 2850-2750 cm⁻¹ region, which can sometimes be obscured.

Experimental Protocols

The following outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common due to its simplicity and minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

Materials:

-

This compound (solid sample)

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.

-

Background Spectrum:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe lightly dampened with a suitable solvent.

-

Allow the solvent to evaporate completely.

-

Record a background spectrum. This will computationally remove spectral contributions from the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure clamp of the ATR accessory to ensure firm and even contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (typically 16 or 32).

-

-

Data Analysis and Cleanup:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

-

Mandatory Visualizations

The electronic properties of the benzene ring in this compound are influenced by the inductive and resonance effects of its substituents. The following diagrams illustrate these relationships.

Caption: Electronic effects of substituents in this compound.

Caption: Logical workflow for functional group identification from the IR spectrum.

Mass Spectrometry of 5-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Hydroxy-2-methylbenzaldehyde (C₈H₈O₂), a substituted aromatic aldehyde. This document details its mass spectral data, proposes a fragmentation pathway, and outlines a general experimental protocol for its analysis.

Core Compound Data

This compound is an organic compound with a molecular weight of approximately 136.15 g/mol .[1][2] The precise monoisotopic mass is 136.052429494 Da.[1] This information is fundamental for the accurate identification and characterization of the molecule using mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1] |

| Monoisotopic Mass | 136.052429494 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 23942-00-9 | [1][2] |

Mass Spectral Analysis and Fragmentation

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like this compound. The resulting mass spectrum is characterized by a molecular ion peak and several fragment ions, which provide structural information.

Key Spectral Features

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which reveals several key peaks.[1] The mass spectrum of its isomer, 2-Hydroxy-5-methylbenzaldehyde, shows a similar pattern, suggesting analogous fragmentation processes.[3][4][5]

Table 2: Major Mass-to-Charge Ratios (m/z) observed in the EI Mass Spectrum of Hydroxy-methylbenzaldehyde Isomers

| m/z | Proposed Ion | Relative Intensity | Source |

| 136 | [M]⁺ | High | [1][3] |

| 135 | [M-H]⁺ | High | [1][3] |

| 107 | [M-CHO]⁺ | Medium | [1][3] |

| 77 | [C₆H₅]⁺ | Low | Inferred |

Relative intensities are general observations from available data and may vary with experimental conditions.

Proposed Fragmentation Pathway

Based on the principles of mass spectrometry for aromatic aldehydes, the following fragmentation pathway for this compound is proposed. The initial event is the removal of an electron to form the molecular ion (m/z 136). Subsequent fragmentation occurs through characteristic losses of a hydrogen atom or the formyl group.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

A generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic compounds.

Sample Preparation

-

Dissolution: Accurately weigh a small amount of the this compound standard and dissolve it in a high-purity volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration. The final concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.

-

Sample Matrix: For the analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: A non-polar or low-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating aromatic compounds.

-

Injection: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.

-

Ion Source Temperature: 200-230°C.

-

Transfer Line Temperature: 250-280°C.

-

Data Acquisition and Analysis

-

Acquire the mass spectra in full scan mode to identify the compound and its fragmentation pattern.

-

For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 136, 135, and 107).

-

Identify the compound by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectral Library can also be used for tentative identification.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Caption: General workflow for GC-MS analysis of this compound.

Predicted Collision Cross Section Data

For advanced mass spectrometry techniques such as ion mobility-mass spectrometry, predicted collision cross-section (CCS) values can be valuable for enhancing identification confidence.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 137.05971 | 123.4 |

| [M+Na]⁺ | 159.04165 | 133.1 |

| [M-H]⁻ | 135.04515 | 126.6 |

| [M+NH₄]⁺ | 154.08625 | 145.1 |

| [M+K]⁺ | 175.01559 | 131.0 |

| [M+H-H₂O]⁺ | 119.04969 | 118.8 |

| [M]⁺ | 136.05188 | 124.1 |

Data sourced from PubChem.[6]

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to develop and validate analytical methods for the identification and quantification of this compound in various matrices.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting | Separation Science [sepscience.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde Derivatives and Analogs

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzaldehyde and its derivatives, intended for researchers, scientists, and professionals in drug development. It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, a substituted aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. The presence of the hydroxyl and aldehyde groups provides reactive sites for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes, which often exhibit enhanced biological efficacy.[1][2][3] This guide delves into the synthesis, quantitative biological data, and experimental protocols for key derivatives and analogs, providing a valuable resource for the design and development of novel therapeutic agents.

Synthesis of Derivatives

The chemical versatility of this compound allows for the synthesis of numerous derivatives. A common and effective method involves the condensation reaction with primary amines to form Schiff bases.

General Synthesis of Schiff Base Derivatives

A widely employed method for the synthesis of Schiff base derivatives of this compound involves the condensation of the aldehyde with a primary amine in an alcoholic solvent, often with a catalytic amount of acid.[1][4]

Experimental Protocol: Synthesis of a this compound Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., p-toluidine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 0.1 mol) in absolute ethanol.

-

To this solution, add an equimolar amount of the primary amine (e.g., p-toluidine, 0.1 mol).

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold distilled water to remove any unreacted starting materials and catalyst.

-

Dry the purified Schiff base in a desiccator or a vacuum oven.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for some of these activities.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes are known to possess significant antibacterial and antifungal properties.[5][6][7] The imine group in Schiff bases is often crucial for their antimicrobial effects.[1]

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Schiff base of 5-chlorosalicylaldehyde and sulfathiazole | M. kansasii | MIC | 1-4 µmol/L | [2] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | MIC | 15.62-31.25 µmol/L | [2] |

| Salicylaldehyde-based Schiff Base (L3) | S. aureus | MIC | < 5 µg/ml | [4] |

| Salicylaldehyde-based Schiff Base (L3) | E. coli | MIC | < 5 µg/ml | [4] |

Anticancer Activity

Several derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways.[8][9]

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | IC50 | 1.34 µg/mL | [1] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | IC50 | 1.15 µg/mL | [1] |

| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | IC50 | 1.51 µg/mL | [1] |

| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | IC50 | 1.29 µg/mL | [1] |

| 2-(trifluoromethyl)benzyl substituted benzofuran-benzaldehyde analog | A-549 (Lung) | IC50 | 40.42 ± 3.42 nM | [8][9] |

| 2-(trifluoromethyl)benzyl substituted benzofuran-benzaldehyde analog | HeLa (Cervical) | IC50 | 29.12 ± 1.69 nM | [8][9] |

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives contributes to their antioxidant properties by acting as a radical scavenger.[10][11][12][13]

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| 2,4,6-Trichlorophenylhydrazine Schiff base (Compound 17) | DPPH | IC50 | 4.05 ± 0.06 µM | [14] |

| Heterocyclic compound 3 | DPPH | IC50 | 93.4 mM | [11] |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | IC50 | 14.31 mg/L | [12] |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | IC50 | 2.10 mg/L | [12] |

Anti-inflammatory Activity

Certain derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19]

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Indole derivative 27 | COX-2 | IC50 | 0.32 µmol/L | [15] |

| Imidazoline-5-one derivative 22 | COX-2 | IC50 | 0.090 µmol/L | [15] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM12) | COX-2 | IC50 | 0.18 µM | [16] |

| Dihydropyrazole sulfonamide (PYZ20) | COX-2 | IC50 | 0.33 µM | [17] |

Experimental Protocols for Biological Assays

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Protocol: Broth Microdilution Method

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the positive control.[20][21]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[22][23][24]

Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Sterile 96-well plates

-

Multi-well spectrophotometer (ELISA reader)

-

CO₂ incubator

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[24]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[24]

-

Measure the absorbance of the solution at a wavelength of 570-590 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzaldehyde derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

Research suggests that benzaldehyde derivatives can exert their anticancer effects by suppressing critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR pathway.[25][1][26] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental and Synthetic Workflow

The development of novel derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of their synthesis, quantitative biological data, and detailed experimental protocols for their evaluation. The ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their potential in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into structure-activity relationships and mechanism of action will undoubtedly lead to the discovery of more potent and selective agents based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 5. biotechniques.com [biotechniques.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. mdpi.com [mdpi.com]

- 14. dpph assay ic50: Topics by Science.gov [science.gov]

- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. protocols.io [protocols.io]

- 21. youtube.com [youtube.com]

- 22. researchhub.com [researchhub.com]

- 23. researchgate.net [researchgate.net]

- 24. cyrusbio.com.tw [cyrusbio.com.tw]

- 25. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 5-Hydroxy-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Hydroxy-2-methylbenzaldehyde. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from early-stage discovery through to formulation. This document outlines potential degradation pathways, provides general protocols for stability assessment, and offers clear guidelines for storage and handling to maintain product quality and ensure reliable experimental outcomes.

Core Stability Profile and Storage Recommendations

This compound is generally considered stable under standard laboratory conditions. However, its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it susceptible to degradation under specific environmental pressures. To ensure its long-term integrity, the following storage and handling protocols are recommended.

General Storage Conditions

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from light and atmospheric oxygen is crucial to prevent degradation. Inert gas blanketing, such as with nitrogen or argon, is advisable for long-term storage to minimize oxidative degradation.

Incompatible Materials

Contact with strong oxidizing agents and strong bases should be strictly avoided as they can initiate degradation of the molecule.[2]

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes the rate of potential degradation reactions. |

| Light | Store in amber vials or in the dark | The aromatic ring and aldehyde group may be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | The phenolic hydroxyl and aldehyde groups are prone to oxidation. |

| Moisture | Store in a dry environment, with tightly sealed containers | Prevents potential hydrolysis and microbial growth. |

| pH | Avoid highly acidic or basic conditions | The phenolic hydroxyl group is sensitive to pH changes, and the aldehyde can undergo reactions in acidic or basic media. |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively available in public literature, likely degradation pathways can be inferred based on the reactivity of its functional groups and studies on structurally similar compounds. The primary sites of degradation are the aldehyde and the phenolic hydroxyl group.

A key potential degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, which is a common transformation for many aromatic aldehydes.[3] This would result in the formation of 5-hydroxy-2-methylbenzoic acid. Additionally, the phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored quinone-type structures, especially in the presence of light, oxygen, and trace metals.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[4][5] The following protocols are based on general guidelines for forced degradation studies and can be adapted as needed.

General Forced Degradation Workflow

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for a forced degradation study.

Detailed Methodologies

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1, 3, 7 days).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

-

Analytical Technique: A stability-indicating HPLC method is the preferred technique for analysis.[6] This method should be capable of separating the parent compound from all potential degradation products.

-

Method Parameters (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Injection Volume: 10 µL

-